Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone
Description
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone is a synthetic organic compound featuring a cyclobutyl group attached to a phenyl ketone scaffold, with a 4-methylpiperazine moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
cyclobutyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-14-5-7-16(8-6-14)17(20)15-3-2-4-15/h5-8,15H,2-4,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSFXYYDMMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643002 | |
| Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-48-9 | |
| Record name | Cyclobutyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring with a methyl substitution is synthesized through nucleophilic substitution reactions.
Coupling with Phenyl Ketone: The final step involves coupling the cyclobutyl and piperazine intermediates with a phenyl ketone derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cycloalkyl Phenyl Ketones: Reactivity with Sodium Borohydride
Kinetic studies on cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl derivatives) reveal significant differences in reactivity due to ring strain and conformational effects. Key findings include:
Table 1: Relative Reaction Rates with Sodium Borohydride at 0°C
| Compound | Relative Rate Constant (Acetophenone = 1.0) |
|---|---|
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
Source: The Journal of Organic Chemistry (1969)
The cyclobutyl derivative exhibits intermediate reactivity, attributed to reduced angular strain compared to the cyclopropyl analog. Cyclopentyl phenyl ketone, with minimal ring strain, shows the highest reactivity, while cyclohexyl phenyl ketone’s lower rate may arise from torsional strain in the chair conformation .
Substituent Effects: Piperazine vs. Other Amines
The 4-methylpiperazine group distinguishes Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone from analogs with different amine substituents:
Table 2: Comparison of Substituent Moieties in Cyclobutyl Phenyl Ketones
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound (hypothetical) | 4-Methylpiperazine | C₁₈H₂₅N₂O* | ~286.4* |
| Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone | Pyrrolidine | C₁₆H₂₁NO | 243.35 |
| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | Thiomorpholine | C₁₆H₂₁NOS | 275.41 |
| Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone | 4-Methylpiperazine (ortho) | C₁₉H₂₈N₂O | 300.44 |
Sources: *Note: *Estimated based on structural analogs.
Piperazine derivatives are often prioritized in drug design for their balanced lipophilicity and metabolic stability .
Reduction with Triethylsilane
Cyclobutyl phenyl ketone reacts faster with triethylsilane than cyclopropyl analogs, forming phenylcyclobutylmethane as a major product. This contrasts with cyclopentyl derivatives, which yield stable trifluoroacetate intermediates under similar conditions . The reactivity trend aligns with ring strain relief: cyclobutyl > cyclopropyl but < cyclopentyl.
Biological Activity
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutyl group, a piperazine moiety, and a phenyl ketone structure. The unique combination of these functional groups contributes to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may exert effects by:
- Binding to Receptors : The compound may bind to neurotransmitter receptors or other cellular receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Influencing Signaling Pathways : The compound may impact various signaling pathways that regulate cell growth, apoptosis, or inflammation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of apoptotic pathways or interference with cell cycle progression.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for several conventional antibiotics, indicating its potential as an alternative treatment option.
Study 2: Anticancer Potential
In a recent investigation, this compound was tested against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results showed that the compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Data Tables
Table 1: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone, and how can reaction parameters be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions between cyclobutyl phenyl ketone derivatives and 4-methylpiperazine-containing precursors. For example, cyclobutyl phenyl ketone intermediates (e.g., cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone) can undergo alkylation or amination reactions with 4-methylpiperazine under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., DMF or THF), catalyst choice (e.g., Pd for cross-couplings), and stoichiometric ratios to maximize yield and minimize side products. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key methods include:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- NMR (¹H/¹³C) to resolve cyclobutyl ring protons (δ 2.5–3.5 ppm) and methylpiperazine methyl groups (δ 2.2–2.4 ppm) .
- HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water gradients .
Q. How does the cyclobutyl group influence the compound’s physicochemical properties compared to other cycloalkyl analogs?
Cyclobutyl introduces ring strain (90° bond angles), increasing reactivity in reduction or nucleophilic addition reactions compared to cyclopentyl or cyclohexyl analogs. For instance, cyclobutyl phenyl ketone reacts with sodium borohydride 2–3× faster than cyclopropyl analogs due to reduced torsional strain . Computational studies (DFT) show cyclobutyl’s strain energy (~26 kcal/mol) enhances electrophilicity at the ketone carbonyl .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in biological systems?
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding propensity. For example, the 4-methylpiperazine moiety’s lone pairs on nitrogen contribute to HOMO regions, suggesting nucleophilic attack sites. Solvation models (e.g., PCM) predict membrane permeability and logP values, aiding in pharmacokinetic profiling .
Q. What experimental strategies resolve contradictions in reaction kinetics data, such as unexpected rate variations in sodium borohydride reductions?
Discrepancies may arise from steric effects or solvent interactions. For cyclobutyl phenyl ketones, kinetic studies at multiple temperatures (0°C–35°C) and solvent polarities (isopropyl alcohol vs. THF) isolate thermodynamic (ΔH‡) and activation parameters (ΔS‡). Second-order plots and Arrhenius analysis reconcile deviations, as seen in cycloalkyl ketone reductions .
Q. How can researchers design assays to investigate the compound’s interaction with biological targets like GPCRs or kinases?
- GPCR binding assays : Radioligand displacement using [³H]-spiperidone for dopamine D2/D3 receptors, with IC₅₀ determination via nonlinear regression.
- Kinase inhibition : ATP-competitive assays (e.g., ADP-Glo™) against PI3K or MAPK isoforms, using staurosporine as a control.
- Cellular permeability : RRCK assays (e.g., MDCK cell monolayers) correlate computed logD values with experimental Papp .
Q. What methodologies identify and quantify degradation products under stressed conditions (e.g., light, heat, pH)?
Forced degradation studies use:
- Photostability : ICH Q1B guidelines with UV light (320–400 nm), analyzed via LC-MS to detect cyclobutyl ring-opening products.
- Thermal stress : Heating at 80°C for 24 hours in aqueous/organic solvents, followed by GC-MS to track ketone oxidation or piperazine demethylation .
Q. How does the 4-methylpiperazinomethyl group modulate solubility and bioavailability compared to unsubstituted piperazine analogs?
The methyl group enhances lipophilicity (clogP +0.5–1.0) and reduces basicity (pKa ~7.5 vs. ~9.0 for piperazine), improving membrane permeability. In vitro assays (e.g., PAMPA) show 2–3× higher permeability for methylpiperazine derivatives, validated by Caco-2 cell models .
Data-Driven Insights
- Reactivity Trends : Cyclobutyl phenyl ketones exhibit faster reduction rates (k = 0.23 at 0°C) vs. cyclopropyl (k = 0.12) but slower than cyclopentyl (k = 0.36) due to strain-energy trade-offs .
- Computational Validation : DFT-predicted bond dissociation energies (BDEs) for C=O (85–90 kcal/mol) align with experimental IR stretching frequencies .
- Biological Activity : Methylpiperazine analogs show improved IC₅₀ values (nM range) in kinase assays vs. pyrrolidine derivatives, attributed to enhanced target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
